tanabin
Description
Overview of Tanabin as a Biological Macromolecule and its Significance in Protein Science
This compound is a biological macromolecule classified as an intermediate filament protein. Intermediate filaments are a key component of the cytoskeleton in eukaryotic cells, providing structural support, mechanical strength, and playing roles in various cellular processes, including cell adhesion, migration, and signaling. researchgate.net this compound's significance in protein science lies in its contribution to the diversity of the IF protein family and its specific functions during development, particularly in amphibians. nih.govresearchgate.netd-nb.info Its unique structural features and expression profile make it an interesting subject for studying the evolution and functional specialization of cytoskeletal proteins.
Historical Context of this compound Protein Discovery and Early Characterization Efforts
The discovery of this compound protein was first reported in Xenopus laevis, the African clawed frog. nih.govnih.gov Early characterization efforts involved the isolation and sequencing of cDNAs encoding the protein. nih.govnih.gov The predicted structure from the cDNA sequence suggested that this compound belonged to a new class of neural-specific intermediate filaments. nih.gov The name "this compound" was derived from the Persian word for rope, reflecting the predicted filamentous structure of the protein. nih.gov Initial studies focused on its expression pattern during Xenopus embryogenesis, revealing its presence in the axons and growth cones of a subset of embryonic neurons, as well as in specific regions of the brain, eye, and heart. nih.gov
Classification and Evolutionary Context of this compound within Intermediate Filament Proteins
Intermediate filament proteins are categorized into different types based on their sequence homology, gene structure, and tissue distribution. researchgate.net Initially, the low sequence similarity of this compound to other known IF proteins led to the proposal that it could be the prototype of a new IF type, potentially type VII. nih.gov However, based on subsequent sequence comparisons, gene structure analysis, synteny studies, and phylogenetic analyses, this compound was later grouped with transitin, paranemin (a splice variant of transitin), synemin, and nestin as type VI intermediate filament proteins. researchgate.netnih.govresearchgate.netd-nb.info
Type VI IF proteins are distinguished by a long C-terminal extremity and the characteristic that they cannot self-assemble into filaments; instead, they require other IF proteins, such as type III IF proteins like vimentin (B1176767), to form filamentous structures. nih.govd-nb.info Evolutionary studies provide evidence that this compound, transitin (found in birds), and nestin (found in mammals) are orthologous type VI IF proteins, meaning they evolved from a common ancestral gene. nih.govresearchgate.netd-nb.infonih.govresearchgate.net Despite this orthology, the C-terminal extremities of these proteins have evolved rapidly, leading to the appearance of repeated motifs with distinct biological activities, which likely contribute to their divergent functions in different species and cell types. nih.govnih.gov this compound is specific to amphibians, transitin to birds, and nestin to mammals. nih.govd-nb.info
Current Paradigms and Key Questions in this compound Protein Research
Current research on this compound protein operates within the paradigm of understanding its specific role as a type VI intermediate filament protein in amphibian development and neuronal function. Key questions in this compound protein research include elucidating its precise molecular functions, particularly how its long C-terminal tail contributes to its interactions and activities. Given its expression in growth cones, a major question is how this compound influences neuronal migration, axon guidance, and synapse formation. nih.govd-nb.infoontosight.ai Another area of inquiry involves understanding its interactions with other cytoskeletal components and cellular proteins and how these interactions are regulated during development. The evolutionary divergence of the C-terminal tail among this compound, transitin, and nestin also raises questions about the functional consequences of these structural differences and the evolutionary pressures that led to them. nih.govnih.gov Furthermore, investigating the regulatory mechanisms controlling this compound gene expression during specific developmental stages and in particular cell types remains a key area.
Scope and Objectives of Academic Inquiry into this compound Protein Functionality
The scope of academic inquiry into this compound protein functionality is primarily focused on developmental biology and neuroscience, particularly in amphibian models. The objectives include:
Determining the specific binding partners of this compound and the functional consequences of these interactions.
Investigating the role of this compound in cellular processes such as cell adhesion, migration, and cytoskeletal organization during embryonic development. ontosight.ai
Characterizing the functional significance of the long C-terminal tail and its distinct motifs. nih.gov
Understanding how this compound's expression and function are regulated at the molecular level.
Comparing the function and regulation of this compound with its orthologs, transitin and nestin, to gain insights into the evolution of type VI IF proteins and their roles in different vertebrates. nih.govresearchgate.netd-nb.infonih.govresearchgate.net
Utilizing this compound as a model to study the broader principles of intermediate filament protein function and evolution.
Properties
CAS No. |
148970-47-2 |
|---|---|
Molecular Formula |
C9H9NO |
Synonyms |
tanabin |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Tanabin
Gene Structure and Genomic Organization of Tanabin
The gene structure of this compound has been analyzed, particularly in Xenopus tropicalis. The genomic sequence of this compound-xt in X. tropicalis reveals the presence of 5 exons and 4 introns. nih.govd-nb.info The exons have lengths of 804 bp, 125 bp, 65 bp, 4848 bp, and 71 bp. nih.govd-nb.info The corresponding introns have lengths of 4610 bp, 3715 bp, 499 bp, and 6593 bp. nih.govd-nb.info The first three exons of the this compound gene encode for the IF core domain, while the last two exons encode for the long C-terminal domain. nih.govd-nb.info
Comparison of the this compound gene structure with other type VI IF family members, such as nestin, transitin, and synemin, shows shared intron positions within the 5' portion of the gene. nih.govd-nb.info Specifically, all these genes share 3 identical intron positions in this region, and the positions of the two most upstream introns are also shared with neurofilament (NF) genes. d-nb.info The IF rod domain of type VI IF proteins is encoded by three exons. d-nb.info this compound also possesses a supplementary intron located at the 3' end of the gene. d-nb.info
The genomic location of amphibian this compound has been shown to be conserved, residing close to the BCAN gene, similar to the location of avian transitin and mammalian nestin. nih.govd-nb.info This conserved genomic context, along with similar intron distribution, strongly suggests that this compound, transitin, and nestin originated from the same ancestral gene. nih.govd-nb.info
Table 1: Gene Structure of this compound in Xenopus tropicalis
| Feature | Length (bp) | Encoded Domain |
| Exon 1 | 804 | IF Core Domain |
| Intron 1 | 4610 | - |
| Exon 2 | 125 | IF Core Domain |
| Intron 2 | 3715 | - |
| Exon 3 | 65 | IF Core Domain |
| Intron 3 | 499 | - |
| Exon 4 | 4848 | C-terminal Domain |
| Intron 4 | 6593 | - |
| Exon 5 | 71 | C-terminal Domain |
Transcriptional Regulation and Expression Profiles of this compound
This compound is known to be developmentally regulated in frogs. nih.govd-nb.infonih.govresearchgate.net It is specifically expressed during neurulation in Xenopus laevis. nih.govd-nb.info this compound expression is observed in the growth cones of embryonic vertebrate neurons. nih.govd-nb.infonih.govresearchgate.net While its expression during neurulation is noted, detailed mechanisms of its transcriptional regulation, such as specific transcription factors or regulatory elements controlling its promoter activity, are not extensively described in the provided search results. General principles of transcriptional control involve transcription factors binding to promoter and enhancer regions to regulate gene expression. mdpi.comyoutube.com
This compound is specific to amphibians in terms of its expression. nih.govd-nb.info Its orthologs, transitin and nestin, are transiently expressed in myogenic and neurogenic cells of birds and mammals, respectively. nih.govd-nb.info This suggests a conserved role in developing nervous and muscle tissues across vertebrates for the type VI IF proteins.
Post-Transcriptional and Translational Control Mechanisms of this compound Expression
Information specifically detailing the post-transcriptional and translational control mechanisms regulating this compound expression is limited in the provided search results. However, post-transcriptional regulation in general can occur at various stages after transcription, including RNA splicing, nuclear export, mRNA stability, and translation. lumenlearning.comwikipedia.orgnih.govyoutube.com These processes can be influenced by RNA-binding proteins and microRNAs, often acting through untranslated regions (UTRs) of the mRNA. wikipedia.orgresearchgate.net Translational control involves regulating the rate at which mRNA is translated into protein. nih.gov While these mechanisms are known to regulate other intermediate filament proteins like neurofilaments and tau researchgate.net, specific details for this compound were not found.
Mutational Analysis and Genetic Manipulation Studies of this compound in Model Systems
Specific research findings on mutational analysis and genetic manipulation studies focused solely on this compound in model systems are not detailed within the provided search results. However, genetic manipulation techniques, such as introducing mutations or altering gene expression, are standard approaches in molecular biology to study gene function. opentextbc.canih.gov Techniques like CRISPR-Cas systems are used for precise gene editing and can be applied to introduce specific mutations or modify gene expression in model organisms to understand the functional consequences of such alterations. nih.govharvard.edumit.edu While the search results discuss mutational analysis in the context of other proteins biorxiv.org and the use of genetic engineering opentextbc.canih.gov, direct application of these techniques specifically to investigate this compound's function or regulation was not found.
Comparative Genomics and Ortholog Analysis of this compound across Species
Comparative genomics studies have provided significant insights into the evolutionary history and relationships of this compound. nih.govd-nb.infonih.govresearchgate.netdntb.gov.uacnag.eubiorxiv.org this compound is considered an ortholog of avian transitin and mammalian nestin, belonging to the type VI intermediate filament protein family. nih.govd-nb.infonih.govresearchgate.netdntb.gov.ua This orthologous relationship is supported by several lines of evidence, including sequence identity, gene structure, synteny comparison, and phylogenetic analysis. nih.govd-nb.infonih.govresearchgate.net
Synteny analysis, which compares the order of genes on chromosomes across different species, indicates that the genomic location of amphibian this compound, avian transitin, and mammalian nestin has been conserved. nih.govd-nb.inforesearchgate.net These genes are typically located between the BCAN and PRCC genes, and the order of neighboring genes is conserved. d-nb.inforesearchgate.net This conserved synteny further supports their common ancestry. nih.govd-nb.info
Phylogenetic analysis also places this compound, transitin, and nestin in a group distinct from neurofilament proteins, suggesting they form a separate branch of IF proteins. nih.govd-nb.info Transitin and this compound appear to be more closely related to each other than to other type VI IF proteins based on phylogenetic proximity. d-nb.info
Despite their shared ancestry and structural similarities in the rod domain, type VI IF proteins, including this compound, exhibit significant diversity in the composition of their long C-terminal tails. nih.govd-nb.inforesearchgate.net This divergence is thought to be due to fast evolution rates in this region and likely contributes to different, but specific functions in the myogenic and neurogenic cells of developing vertebrate systems. nih.govd-nb.inforesearchgate.net For example, in silico and in vitro analyses suggest that the C-terminal extremity of avian transitin, but not mammalian nestin, contains a repeat domain with nucleotide hydrolysis activity. nih.govnih.govresearchgate.net
Table 2: Sequence Identity in the Rod Domain Among Type VI IF Proteins
| Comparison | % Sequence Identity (Rod Domain) |
| This compound-xt vs. Transitin | 51 |
| Transitin vs. Human Nestin | 44 |
Protein Structure, Dynamics, and Post Translational Modifications of Tanabin
Structural Elucidation Methodologies for Tanabin and its Domains
Determining the detailed structure of proteins involves a range of sophisticated techniques. For this compound, insights into its structural features and those of its constituent domains can be gained through methods commonly applied to intermediate filament proteins.
Identification and Functional Significance of this compound Protein Domains
Proteins often consist of distinct regions, or domains, that fold independently and may possess specific functions. wikipedia.org this compound, as a type VI intermediate filament protein, is characterized by a typical alpha-helical rod domain and a long C-terminal tail. d-nb.infonih.gov The rod domain is a hallmark of intermediate filament proteins and is involved in their assembly, although type VI IF proteins like this compound cannot self-assemble into filaments. d-nb.infonih.gov
Studies comparing this compound to other IF proteins like nestin, transitin, paranemin, and synemin have grouped this compound within the type VI IF proteins based on sequence similarities. d-nb.infopnas.org These proteins share characteristics such as a long C-terminal extremity and the inability to self-form into filaments. d-nb.info Early studies even proposed classifying this compound as a prototype of a different IF type (type VII) due to perceived lack of significant sequence similarities with other IF proteins at the time, although later analyses supported its inclusion in type VI. d-nb.info
The C-terminal domains of both this compound and transitin have been computationally predicted to possess nucleotide hydrolysis activity. nih.gov In vitro analyses have confirmed ATPase activity within the HR domain of avian transitin. nih.gov This domain appears to have undergone rapid evolution, potentially leading to the loss of ATPase activity in mammals. nih.gov
In Xenopus, this compound has been shown to interact with other proteins and molecules, including integrins and components of the cell surface. ontosight.ai These interactions, mediated by specific domains within this compound's structure, are believed to regulate cell-cell and cell-extracellular matrix interactions, which are vital for proper tissue development and patterning during embryogenesis. ontosight.ai
Post-Translational Modifications (PTMs) of this compound
Post-translational modifications (PTMs) are chemical modifications that occur after protein synthesis, significantly impacting protein function, stability, localization, and interactions. abcam.comthermofisher.commdpi.com PTMs play crucial roles in regulating cellular functions and signal transduction. abcam.comthermofisher.com There are numerous types of PTMs, with phosphorylation being one of the most common and well-studied. abcam.comthermofisher.com
Acetylation, Glycosylation, and Other PTMs on this compound and their Impact
Post-translational modifications (PTMs) are crucial mechanisms that expand the functional diversity of proteins by altering their structure, activity, localization, and interactions abcam.comthermofisher.comaptamergroup.com. Common PTMs include phosphorylation, acetylation, glycosylation, methylation, and ubiquitination abcam.comthermofisher.comaptamergroup.com. While PTMs are known to play vital roles in regulating the function of intermediate filament proteins, detailed research findings specifically on the acetylation and glycosylation of this compound are limited in the currently available literature.
General studies on intermediate filament proteins and other cytoskeletal components highlight the significance of PTMs. For instance, acetylation is a reversible modification involving the addition of an acetyl group, often impacting protein stability and function abcam.comnumberanalytics.comnih.gov. Glycosylation, the attachment of sugar molecules, is another complex PTM known to influence protein folding, cell signaling, and molecular trafficking abcam.com. While the potential for these modifications to occur on this compound exists, specific sites of acetylation or glycosylation on this compound and their direct impact on its structure or function have not been extensively documented in the provided search results.
Other potential PTMs that could affect this compound, based on general knowledge of IF proteins and cellular processes, include phosphorylation, which is a key regulatory mechanism in signal transduction and can alter protein activity and localization abcam.comnumberanalytics.com. Ubiquitination, involving the attachment of ubiquitin proteins, can target proteins for degradation or influence their interactions abcam.comnumberanalytics.com. While these PTMs are broadly relevant to protein regulation, specific evidence of their occurrence on this compound was not found in the search results.
The impact of PTMs on intermediate filament proteins can be substantial, affecting their assembly dynamics, interactions with other cellular components, and ultimately their roles in maintaining cell shape, providing mechanical stability, and influencing cellular processes ethernet.edu.et. However, without specific data on this compound's PTMs, their precise impact on this compound's unique functions, such as its role in Xenopus embryonic development and neurulation nih.govontosight.ai, remains an area requiring further dedicated research.
Enzymatic Regulation of this compound PTMs
The regulation of protein PTMs is primarily mediated by specific enzymes that catalyze the addition or removal of modifying groups abcam.comthermofisher.comnumberanalytics.com. For acetylation, enzymes such as acetyltransferases add acetyl groups, while deacetylases remove them abcam.comnumberanalytics.com. Glycosylation is mediated by glycosyltransferases abcam.com. Phosphorylation is regulated by the antagonistic actions of kinases, which add phosphate (B84403) groups, and phosphatases, which remove them abcam.comnumberanalytics.com.
While the enzymatic machinery for various PTMs is well-established in biological systems, there is a lack of specific information in the search results detailing the particular enzymes that regulate PTMs on this compound. Studies on other proteins demonstrate that the interplay between these modifying and demodifying enzymes is critical for the dynamic regulation of protein function in response to cellular signals and environmental changes abcam.comnumberanalytics.com. Given that this compound is expressed during specific developmental stages and in particular cell types nih.govontosight.ai, its function is likely subject to tight regulation, potentially involving enzymatic control of its PTM status. However, identifying the specific enzymes responsible for modifying this compound requires targeted biochemical and proteomic investigations.
Protein Dynamics and Conformational Changes of this compound
Intermediate filament proteins, including this compound, are known for their dynamic properties, undergoing assembly and disassembly processes that are crucial for their cellular functions hhu.defrontiersin.org. The alpha-helical rod domain of IF proteins facilitates the formation of coiled-coil dimers, which then associate to form higher-order structures, eventually assembling into filaments frontiersin.org. This assembly process involves significant protein-protein interactions and conformational rearrangements.
While the general principles of IF assembly and dynamics are understood, specific details regarding the dynamics and conformational changes of this compound are not extensively described in the provided search results. The long and variable C-terminal tail of this compound is likely to influence its dynamics and interactions, potentially contributing to its unique functions nih.govd-nb.inforesearchgate.net. Conformational changes in proteins can be induced by various factors, including ligand binding, PTMs, and interactions with other proteins frontiersin.orgbiorxiv.org. For instance, in other systems, nucleotide binding or polymerization can drive significant conformational changes frontiersin.orgbiorxiv.org.
Given this compound's proposed role in axon guidance and interaction with cellular components ontosight.ai, conformational changes within the protein could be essential for mediating these interactions and functions. However, direct experimental data illustrating the specific dynamic behaviors and conformational transitions of this compound were not found. Further research utilizing techniques such as structural biology and single-molecule studies would be necessary to elucidate the detailed dynamics and conformational changes of this compound and how they relate to its biological roles.
Cellular Localization, Assembly, and Trafficking of Tanabin
Subcellular Localization of Tanabin in Diverse Cell Types and Developmental Stages
This compound exhibits specific spatiotemporal expression during amphibian development. It is expressed during neurulation, a critical stage of embryonic development. nih.govd-nb.infocapes.gov.br Notably, this compound is found in the growth cones of embryonic vertebrate neurons. nih.govresearchgate.netcapes.gov.brnih.gov Growth cones are dynamic structures at the tip of developing axons that are essential for pathfinding and establishing neural connections. The presence of this compound in these structures suggests a role in neuronal development and morphogenesis, potentially influencing cell adhesion and migration. ontosight.ai Beyond growth cones, this compound RNA and protein persist during embryogenesis in the brain, cranial nerves, and spinal cord. capes.gov.brnih.gov It is also expressed in a subset of cells in the brain, including those in even-numbered rhombomeres, the eye, and the heart. capes.gov.brnih.gov
Mechanisms of this compound Protein Assembly and Disassembly into Filaments
As a type VI intermediate filament protein, this compound possesses the characteristic alpha-helical rod domain typical of IF proteins, along with a long C-terminal tail. nih.govd-nb.info However, a key feature of this compound and other type VI IFs is their inability to self-assemble into homopolymeric filaments in vitro. nih.govd-nb.infouva.nl This distinguishes them from type III IF proteins like vimentin (B1176767) and desmin, which can form filaments on their own. uva.nl Instead, this compound requires co-assembly with other IF proteins to be incorporated into a filamentous structure. nih.govd-nb.infouva.nl While the precise molecular mechanisms of this compound assembly and disassembly have not been as extensively studied as those of other IF types, the general model for IF assembly involves the formation of parallel dimers, followed by the staggered association of two dimers to form an antiparallel tetramer. These tetramers then associate laterally to form unit-length filaments (ULFs), which subsequently compact and anneal end-to-end to form mature intermediate filaments. uva.nl Given this compound's dependence on other IFs for assembly, its incorporation into the cytoskeletal network likely involves interactions with the rod domains of its partner IF proteins. Disassembly of IFs, including those containing this compound, can be regulated by post-translational modifications such as phosphorylation, which can lead to the breakdown of the filament network. uva.nl
Regulation of this compound Cytoskeletal Network Formation
The formation of the this compound-containing cytoskeletal network is primarily regulated by its co-assembly with other intermediate filament proteins. nih.govd-nb.infouva.nl The expression pattern of this compound itself, being developmentally regulated and specific to certain cell types and stages, also plays a crucial role in determining where and when this network can form. nih.govd-nb.infocapes.gov.brnih.gov The availability and expression levels of its required IF partners, such as vimentin or desmin (based on studies of related type VI IFs), would directly influence the extent and organization of the this compound network. nih.govd-nb.infomdpi.comfrontiersin.org While detailed regulatory mechanisms specific to this compound, such as the involvement of kinases or phosphatases that might modulate its assembly state through phosphorylation, are not extensively described in the provided search results, such mechanisms are common for regulating the dynamics of other IF proteins. uva.nl The long C-terminal tail of type VI IF proteins is thought to play a role in their specific functions and interactions, which could indirectly regulate network formation by influencing binding partners or localization. nih.govd-nb.infofrontiersin.org
Intracellular Trafficking and Degradation Pathways of this compound
Information specifically on the intracellular trafficking and degradation pathways of this compound is limited in the provided search results. However, as a cytoskeletal protein, this compound's localization and turnover would be subject to cellular transport and degradation mechanisms. Intracellular trafficking of cytoskeletal components and associated proteins often involves motor proteins that move along microtubules or actin filaments. nih.govbiorxiv.org Degradation of proteins typically occurs through the ubiquitin-proteasome system or autophagy. While studies on related IF proteins like GFAP indicate shuttling between soluble and filamentous forms and regulation by phosphorylation, specific details for this compound's trafficking and degradation routes require further investigation. uva.nl
Mechanistic and Functional Roles of Tanabin in Biological Processes
Tanabin's Role in Cell Adhesion and Migration Mechanisms
This compound has been shown to influence cell adhesion and migration during embryonic development in Xenopus. ontosight.ai These processes are fundamental for tissue organization and morphogenesis. mdpi.com While the precise mechanisms are still being elucidated, research indicates this compound's involvement in regulating the interactions between cells and their environment. ontosight.ai
Molecular Interactions of this compound with Integrins and Cell Surface Proteins
Studies suggest that the this compound protein in Xenopus interacts with other proteins and molecules, including integrins and other components of the cell surface. ontosight.ai These interactions are crucial for forming complexes that are essential for various cellular processes, including adhesion and migration. ontosight.ainih.gov Integrins are major transmembrane proteins involved in cell-extracellular matrix adhesions, while other cell surface proteins, such as cadherins, mediate cell-cell interactions. mdpi.com
This compound's Influence on Cell-Cell and Cell-Extracellular Matrix Interactions
Through its interactions with integrins and other cell surface components, this compound is thought to regulate both cell-cell and cell-extracellular matrix interactions. ontosight.ai These interactions are vital for the proper development and patterning of tissues during embryogenesis. ontosight.ai Cell adhesion molecules, including cadherins and integrins, not only provide physical anchoring but also integrate signaling between the extracellular microenvironment and cells, influencing processes like cell migration. nih.gov
This compound's Involvement in Developmental Morphogenesis
This compound plays a crucial role in the development and morphogenesis of Xenopus. ontosight.ai Its expression is developmentally regulated and spatially restricted, particularly within the developing nervous system. researchgate.netd-nb.infonih.govnih.govresearchgate.netjneurosci.orgcapes.gov.brnih.gov
Role of this compound in Neuronal Development and Growth Cones
This compound is specifically expressed in the nervous system, particularly in the central nervous system (CNS), of embryonic vertebrates. jneurosci.orgcapes.gov.brnih.gov A notable characteristic of this compound expression is its presence in the axons and growth cones of a subset of embryonic neurons in Xenopus. researchgate.netd-nb.infonih.govnih.govresearchgate.netcapes.gov.brnih.govresearchgate.net Growth cones are dynamic structures at the tips of growing axons that are essential for guiding neuronal migration and wiring the nervous system during development. nih.govresearchgate.net The expression of this compound in these structures suggests a role in the processes of neuronal outgrowth and pathfinding. researchgate.netd-nb.infonih.govnih.govresearchgate.netcapes.gov.brnih.govresearchgate.net
Signaling Pathways Modulated by this compound
Intermediate filament proteins, including type VI IFs, are increasingly recognized for their roles beyond providing structural support; they can also influence and integrate cellular signaling pathways. ethernet.edu.etfrontiersin.org While the specific signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, related research on intermediate filaments and cell adhesion molecules offers insights into potential mechanisms. The cytoskeleton, which includes intermediate filaments, can influence mechanotransduction pathways such as Rho/ROCK and YAP/TAZ signaling. researchgate.netnih.gov Furthermore, cell adhesion proteins, with which this compound interacts, are known to integrate signaling between the cell and its environment. nih.gov Synemin, another type VI IF protein orthologous to this compound, has been identified as a regulator of signaling pathways. frontiersin.org Given the orthologous relationship and shared characteristics of type VI IF proteins, it is plausible that this compound also plays a role in modulating signaling pathways, particularly those related to cell adhesion, migration, and cytoskeletal dynamics, which are critical during embryonic development. However, further research is needed to specifically identify and characterize the signaling cascades directly influenced by this compound.
Key Characteristics of this compound
| Characteristic | Description |
| Protein Type | Type VI Intermediate Filament Protein |
| Organism of Origin | Amphibians (Xenopus laevis, Xenopus tropicalis) researchgate.netuniprot.org |
| Primary Localization | Embryonic Neurons, Axons, Growth Cones researchgate.netjneurosci.orgcapes.gov.brnih.gov |
| Developmental Role | Embryonic Development, Gastrulation, Neurulation d-nb.infonih.govontosight.ai |
| Assembly Property | Requires co-assembly with other IF proteins d-nb.infonih.govmdpi.com |
| Orthologs | Transitin (birds), Nestin (mammals) researchgate.netd-nb.infonih.govnih.govhhu.deresearchgate.net |
Orthologous Type VI Intermediate Filament Proteins
| Protein | Organism Group | Key Expression Location(s) | Note |
| This compound | Amphibians | Embryonic Neurons, Growth Cones researchgate.net | Specific to amphibians d-nb.infonih.govhhu.de |
| Transitin | Birds | Myogenic and Neurogenic Cells researchgate.net | Specific to birds d-nb.infonih.govhhu.de |
| Nestin | Mammals | Myogenic and Neurogenic Cells researchgate.net | Specific to mammals d-nb.infonih.govhhu.de |
| Synemin | Vertebrates | Undifferentiated and Mature Muscle researchgate.net | Also classified as Type VI IF researchgate.netd-nb.infonih.gov |
This compound's Contribution to Cellular Homeostasis and Stress Response (mechanistic focus)
This compound is classified as a type VI intermediate filament (IF) protein, a family of cytoskeletal components known for their crucial roles in maintaining cellular structure, providing mechanical resilience, and contributing to stress coping mechanisms within cells. plos.orgncpsb.org.cnresearchgate.netresearchgate.netcloudna.cnsenescence.infonih.govopenmicroscopy.orgnih.govnih.govresearchgate.net While research specifically detailing this compound's direct mechanistic involvement in cellular homeostasis and stress response is limited in the provided literature, its identity as a type VI IF allows for inference based on the established functions of this protein class.
Intermediate filaments, including type VI IFs like this compound, are dynamic structures that undergo rapid remodeling in response to various cellular stimuli, including mechanical stress. nih.gov This adaptability is fundamental to cellular homeostasis, enabling cells to withstand physical forces and maintain their integrity under changing conditions. The IF network can act as a framework that potentially modulates and controls essential cellular processes, including participation in cell signaling pathways. cloudna.cnnih.gov
Mechanistically, the function and assembly of intermediate filaments are significantly regulated by post-translational modifications (PTMs), particularly phosphorylation. openmicroscopy.org These modifications can influence the solubility and assembly dynamics of IF proteins, thereby impacting the mechanical properties of the cell and its ability to respond to stress. openmicroscopy.org While specific phosphorylation sites and their effects on this compound have not been detailed in the provided sources, this is a common regulatory mechanism within the IF family that likely extends to this compound.
This compound is predominantly expressed in the axons and growth cones of embryonic vertebrate neurons, where it plays a role in cell adhesion and migration during development. plos.orgncpsb.org.cnresearchgate.netresearchgate.netnih.govscispace.com This localization and function suggest a role in processes requiring robust cytoskeletal support and dynamic remodeling, which are inherently linked to maintaining cellular form and function under potentially stressful developmental cues. The interaction of this compound with other proteins and molecules, including components of the cell surface like integrins, further highlights its potential involvement in mediating cellular responses to external stimuli. researchgate.net
Structurally, this compound, like other type VI IF proteins such as nestin and transitin, possesses a characteristic alpha-helical rod domain flanked by non-helical head and a notably long C-terminal tail. plos.orgncpsb.org.cnnih.gov This C-terminal tail is less conserved among type VI IFs compared to the rod domain and is suggested to have distinct biological activities and potential interaction sites with other cellular components. plos.orgncpsb.org.cn The rapid evolution of this region might contribute to functional divergence within the type VI IF family. plos.org Although the precise functions mediated by this compound's C-terminal tail in the context of homeostasis or stress response are not explicitly defined, its structural features suggest a capacity for diverse interactions that could be relevant to these processes.
Comparative analysis of type VI IF proteins reveals both shared characteristics and divergences, which may contribute to their specific roles in different organisms and cell types. Table 5.4.1 provides a comparison of key features of this compound, nestin, and transitin based on available data.
| Protein Name | Organism | Primary Expression Location | Approximate Length (amino acids) | Ability to Self-Assemble (Alone) | Rod Domain Sequence Identity (vs. X. tropicalis this compound) |
| This compound | Amphibian | Embryonic Neurons (Growth Cones) | ~1970 (X. tropicalis) | No | 100% (X. tropicalis) ncpsb.org.cn |
| Nestin | Mammalian | Myogenic and Neurogenic Cells | ~1618 (Human) | No | ~44% (Human) ncpsb.org.cn |
| Transitin | Avian | Myogenic and Neurogenic Cells | Not specified | No | ~51% (Chicken) ncpsb.org.cn |
Table 5.4.1: Comparative Features of Select Type VI Intermediate Filament Proteins.
While direct experimental data on this compound's specific role in responding to stressors like oxidative stress or endoplasmic reticulum stress is not prominent in the provided literature, the general understanding of IFs as key players in cellular resilience suggests that this compound likely contributes to the cell's ability to cope with various forms of stress through its structural and potential scaffolding functions within the cytoskeleton. Further research focused specifically on the mechanistic interactions and modifications of this compound under defined stress conditions is needed to fully elucidate its contribution to cellular homeostasis and stress response.
Interactions of Tanabin with Other Proteins and Macromolecules
Identification of Tanabin-Interacting Proteins (Interactome Studies)
Interactome studies aim to identify the complete set of protein-protein interactions within a cell or organism. While comprehensive interactome studies specifically focused solely on this compound across various organisms are not extensively detailed in the provided search results, the classification of this compound as a type VI intermediate filament protein provides significant clues about its potential interaction partners. Type VI IF proteins are known to interact with other cytoskeleton components and intermediate filament proteins. d-nb.info For instance, synemin, another type VI IF protein, interacts with desmin and vimentin (B1176767), both type III IF proteins, and also with alpha-actinin, a Z-line protein. researchgate.netfrontiersin.org Given the orthologous relationship between this compound, transitin, and nestin, and their shared characteristics as type VI IF proteins, it is likely that this compound also interacts with other IF proteins and cytoskeletal elements. d-nb.infonih.gov
This compound's role in regulating cell adhesion and movement during gastrulation in Xenopus suggests interactions with proteins involved in these processes, such as integrins and other cell surface components. ontosight.ai
Characterization of Protein-Protein Interaction Interfaces of this compound
The study of protein-protein interaction interfaces is crucial for understanding the specificity and strength of these interactions. nih.govplos.org While specific details about the precise amino acid residues or structural domains of this compound involved in interactions are not explicitly provided, general principles of protein-protein interfaces can be applied. Protein interfaces are typically mediated by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects. wikipedia.org The type of interaction depends on the amino acid residues and secondary structures involved. nih.gov
Intermediate filament proteins, including type VI IFs like this compound, possess a characteristic alpha-helical rod domain and often a long C-terminal tail. d-nb.infonih.gov Studies on other IF proteins, such as synemin, indicate that different domains can mediate interactions with different partners; for example, the rod domain might interact with other IF proteins, while the tail domain interacts with other cytoskeletal components. researchgate.net The significant diversity in the C-terminal tails of type VI IF proteins suggests that this region may contribute to their specific functions and interactions. nih.gov
Functional Consequences of this compound Protein Complex Formation
The formation of protein complexes involving this compound has significant functional consequences, particularly in the context of embryonic development. In Xenopus, this compound's interactions are essential for regulating cell-cell and cell-extracellular matrix interactions, which are vital for proper tissue development and patterning during embryogenesis. ontosight.ai Its involvement in gastrulation, a critical stage for the formation of germ layers, highlights the importance of this compound-containing complexes in fundamental developmental processes. ontosight.ai
As a type VI intermediate filament protein, this compound likely contributes to the structural integrity and dynamic rearrangement of the cytoskeleton through its interactions. nih.govnih.gov The assembly of protein complexes is crucial for cellular processes, and disruptions in these interactions can lead to loss of protein function and stability. frontiersin.org
Genetic and Biochemical Validation of this compound Interactions
Identifying protein interactions through methods like TAP-MS requires subsequent validation using genetic and biochemical approaches. nih.gov
Biochemical validation typically involves techniques that confirm the physical association between this compound and its putative interacting partners in vitro or in vivo. This can include:
Co-immunoprecipitation (Co-IP): Using an antibody to pull down this compound and then checking for the presence of the interacting protein in the precipitated sample using Western Blot or other detection methods. Studies on other IF proteins like synemin have utilized co-immunoprecipitation to demonstrate interactions with proteins like alpha-actinin. frontiersin.org
In vitro binding assays: Reconstituting the interaction using purified recombinant proteins to demonstrate direct binding. In vitro pulldown experiments have been used to confirm direct interactions between proteins. pnas.org
Crosslinking followed by detection: Using chemical crosslinkers to stabilize protein complexes before cell lysis and purification. researchgate.net
Genetic validation involves using genetic manipulations to assess the functional relevance of a predicted interaction. This can include:
Mutational analysis: Introducing mutations in this compound or the putative interacting protein to see if the interaction is disrupted and how this affects cellular processes or developmental outcomes.
Gene knockout or knockdown: Reducing or eliminating the expression of the putative interacting protein and observing the effect on this compound localization, stability, or function, or vice versa.
Genetic interaction studies: Analyzing the combined effect of mutations in the genes encoding this compound and the putative interacting protein. Genetic interactions can indicate that two proteins function in the same pathway or complex. plos.orgthebiogrid.org
While specific examples of genetic and biochemical validation experiments for this compound interactions were not detailed in the provided search results, these methods are standard practice in protein interaction studies to confirm findings from high-throughput methods like interactome profiling. genome-modality.comnih.gov
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Tannic Acid | 16131300 |
Interactive Data Tables (Illustrative Examples - Data not directly from search results for this compound, but representing typical data from interaction studies)
Note: The following tables are illustrative examples of how data from this compound interaction studies might be presented. Actual data for this compound would need to be generated through specific experiments.
Table 1: Putative this compound-Interacting Proteins Identified by TAP-MS (Illustrative Data)
| Putative Interactor | Protein Family/Type | Evidence (e.g., Spectral Counts) | Validation Status (e.g., Co-IP, In vitro Binding) |
| Protein X | Intermediate Filament | High | Pending |
| Protein Y | Cytoskeletal Protein | Medium | Confirmed by Co-IP |
| Protein Z | Cell Adhesion Molecule | Medium | Pending |
Table 2: Effect of Genetic Perturbation on this compound Localization (Illustrative Data)
| Genetic Perturbation | Effect on this compound Localization | Method (e.g., Immunofluorescence) |
| Knockdown of Gene Y | Dispersed cytoplasmic localization | Immunofluorescence |
| Mutation in Gene Z | Reduced membrane localization | Immunofluorescence |
These tables represent the types of data that would be generated and presented in research focusing on the interactions of this compound, providing a clearer picture of its interaction network and the functional consequences of these associations.
Computational and Bioinformatic Approaches in Tanabin Research
Molecular Modeling and Dynamics Simulations of Tanabin Structure and Interactions
Molecular modeling and dynamics simulations are valuable tools for understanding protein structure, flexibility, and interactions at an atomic level. While specific detailed molecular dynamics simulations of this compound are not extensively described in the provided search results, the structural characteristics of this compound, as revealed by sequence analysis, provide the basis for such modeling. This compound, like other type VI IF proteins, possesses a typical alpha-helical rod domain and a notably long C-terminal tail. d-nb.infonih.govresearchgate.net The rod domain is crucial for the self-assembly and interaction with other IF proteins. d-nb.infonih.govresearchgate.net Molecular modeling can be used to predict the precise coiled-coil structure of the alpha-helical rod domain and to study how this domain interacts with the corresponding regions of other IF proteins, such as desmin and vimentin (B1176767), with which this compound can co-assemble to form filamentous structures. d-nb.infonih.govresearchgate.net The long, less conserved C-terminal tail, which can exceed 1400 amino acids in Xenopus tropicalis this compound, likely possesses distinct structural motifs and plays a role in specific protein-protein interactions. d-nb.infonih.govresearchgate.net Molecular modeling could help in predicting the 3D structure of these complex tail regions and identifying potential interaction sites for other cellular components. Understanding these interactions through simulation could elucidate how this compound integrates into the cytoskeletal network and participates in cellular processes like adhesion and migration. ontosight.ai
Bioinformatics Analysis of this compound Sequence Conservation and Domains
Analysis of the this compound gene structure in Xenopus tropicalis has revealed the presence of 5 exons and 4 introns. nih.gov The first three exons encode the IF core domain, while the last two encode the C-terminal domain. nih.gov Comparison of the gene structure with other type VI IF family members shows shared intron positions in the 5' portion of the gene, further supporting their common ancestry. nih.gov
Phylogenetic analysis based on protein sequences of type VI IF proteins (this compound, transitin, nestin, and synemin) and type IV NF-M proteins indicates that this compound, transitin, and nestin form a distinct branch, more closely related to each other than to synemin or NF proteins. d-nb.infonih.govresearchgate.netresearchgate.netnih.gov This bioinformatics approach provides strong evidence for their orthologous relationships and divergent evolution within the type VI IF family.
An overview of sequence identity percentages in the rod domain among some type VI IF proteins is presented below:
| Protein 1 | Protein 2 | Rod Domain Sequence Identity (%) | Source |
| This compound (X. tropicalis) | This compound (X. laevis) | >90 | d-nb.infonih.gov |
| This compound (X. tropicalis) | Transitin (Chicken) | 51 | d-nb.infonih.gov |
| Transitin (Chicken) | Nestin (Human) | 44 | d-nb.infonih.gov |
Proteomics and Transcriptomics Data Analysis for this compound Research
Transcriptomics and proteomics approaches provide global views of gene and protein expression, offering context for the role of specific proteins like this compound. Gene expression analysis has shown that this compound mRNA is expressed during neurulation in Xenopus laevis and persists throughout embryogenesis in the brain, cranial nerves, and spinal cord. d-nb.infonih.govresearchgate.netcapes.gov.brnih.gov This temporal and spatial expression pattern suggests a role for this compound in nervous system development. d-nb.infonih.govresearchgate.netresearchgate.netresearchgate.netcapes.gov.brnih.gov
Proteomics data analysis involves identifying and quantifying proteins in a sample. While extensive proteomic studies specifically focused on this compound were not detailed in the search results, one study on the inhibition of orf virus replication in goat skin fibroblast cells using iTRAQ-based quantitative proteome analysis listed "this compound" among the identified differentially expressed proteins. nih.gov However, the specific functional implications of this compound in that context were not elaborated upon. nih.gov Generally, proteomics can be used to determine the abundance of this compound protein in different tissues or developmental stages and to identify post-translational modifications that might influence its function or interactions. bio-rad.comthermofisher.com
Transcriptomics, often using techniques like RNA sequencing or microarrays, allows for the measurement of this compound gene expression levels under various conditions. bio-rad.combiobam.com Differential expression analysis can identify if this compound expression is significantly altered during specific developmental processes, in response to stimuli, or in disease states. biobam.com Integrating transcriptomics and proteomics data can provide a more comprehensive understanding of when and where this compound is expressed and at what levels, offering clues about its regulatory mechanisms and functions. bio-rad.com
Network Analysis of this compound in Cellular Pathways
Network analysis in biology aims to understand how molecules like proteins interact within complex cellular systems and pathways. This compound is known to be an intermediate filament protein that does not self-assemble into filaments but requires co-assembly with other IF proteins, such as vimentin and desmin, to form filamentous structures. d-nb.infonih.govresearchgate.net This places this compound directly within the protein-protein interaction network of the cytoskeleton. researchgate.netnih.gov
Network analysis can be applied to map the interactions between this compound and other cytoskeletal proteins, as well as proteins involved in related cellular processes like cell adhesion, migration, and signaling. researchgate.netnih.govpnas.orgontosight.ai By constructing and analyzing protein interaction networks, researchers can identify central nodes or modules that are critical for cytoskeletal organization and function, and understand how this compound fits into this larger network. researchgate.netnih.govpnas.org Although specific detailed network analyses focused solely on this compound were not found, its established interactions with other IF proteins highlight its participation in the complex cellular pathways governed by the cytoskeleton. d-nb.infonih.govresearchgate.netnih.govpnas.org The cytoskeleton itself plays a crucial role in various cellular pathways, including mechanotransduction and signaling that influence cell fate and behavior. researchgate.netnih.gov
Predictive Modeling of this compound Function and Localization
Predictive modeling approaches utilize computational algorithms to infer protein function and subcellular localization based on sequence, structural, and interaction data. While the precise function of this compound is not yet fully understood, it is known to be expressed in the growth cones of embryonic vertebrate neurons and is thought to play a role in cell adhesion and migration during embryonic development, particularly gastrulation. d-nb.infonih.govresearchgate.netresearchgate.netresearchgate.netcapes.gov.brnih.govontosight.ai
Predictive modeling of protein function can involve analyzing sequence motifs, protein domains (like the conserved rod domain and the variable C-terminal tail), and evolutionary relationships to infer potential molecular activities and biological processes. d-nb.infonih.govresearchgate.netresearchgate.netnih.gov For example, in silico analysis of the C-terminal domains of type VI IF proteins, including this compound, has been performed to predict potential activities. nih.govresearchgate.netnih.gov
Predicting protein localization involves using computational tools that analyze sequence features, such as signal peptides or transmembrane domains, and can also integrate information from protein interaction networks. Given that this compound is an intermediate filament protein, predictive models would likely reinforce its localization to the cytoskeleton. uniprot.org However, its specific localization to growth cones suggests additional targeting mechanisms that could be investigated through predictive modeling. d-nb.infonih.govresearchgate.netresearchgate.netresearchgate.netcapes.gov.brnih.gov General predictive modeling frameworks for protein function and localization are active areas of bioinformatics research. researchgate.netnih.govarxiv.orgamazon.comyoutube.com
Compound Names and PubChem CIDs
Please note that this compound is a protein, and PubChem is primarily a database for chemical compounds. Therefore, a PubChem CID for the protein this compound is not applicable.
| Name | PubChem CID |
| Tannic Acid | 16131300 |
Advanced Methodologies and Future Directions in Tanabin Protein Research
Novel Imaging Techniques for Live-Cell Visualization of Tanabin
Visualizing the dynamic behavior of this compound within living cells is essential for understanding its function in real-time cellular processes like growth cone guidance and cell migration. While specific studies detailing novel live-cell imaging of this compound are limited in the provided literature, approaches applied to other intermediate filaments, such as vimentin (B1176767) and glial fibrillary acidic protein (GFAP), offer a roadmap for future this compound research. Techniques utilizing fluorescent protein tags, such as Green Fluorescent Protein (GFP), allow for the visualization of protein localization, assembly, and movement in live cells. Advanced microscopy modalities, including super-resolution microscopy, can provide enhanced spatial resolution to study the detailed structure and organization of this compound filaments. Fluorescence Recovery After Photobleaching (FRAP) can be employed to measure the turnover and dynamics of fluorescently tagged this compound within the filament network. The application of photoconvertible proteins also enables the tracking of specific populations of this compound filaments over time, providing insights into their transport and remodeling. Adapting these novel imaging techniques to Xenopus embryonic systems would allow for unprecedented views of this compound's dynamic behavior during crucial developmental stages.
High-Throughput Screening Approaches for Modulators of this compound Function
High-throughput screening (HTS) offers a powerful avenue for identifying small molecules or genetic factors that can modulate this compound expression or function. Although HTS specifically targeting this compound is not extensively documented in the provided search results, similar approaches have been successfully developed for other intermediate filament proteins, particularly in the context of identifying compounds that can ameliorate the effects of filament-disrupting mutations wikipedia.orgwikidata.org. These HTS strategies often involve cell-based assays using fluorescently tagged IF proteins, where changes in filament organization or distribution serve as a readout for modulator activity wikipedia.orgwikidata.org. For instance, assays have been developed to screen for compounds that restore a wild-type-like filament network from a disrupted state caused by IF mutations wikipedia.orgwikidata.org. A fluorescence polarization-based assay has also been utilized for HTS to monitor protein filament formation. Adapting such HTS methodologies for this compound could involve developing cell lines or Xenopus embryo systems expressing fluorescently tagged this compound and screening for compounds that affect its localization, assembly dynamics, or interaction with binding partners. This could lead to the identification of chemical tools to perturb this compound function or potential therapeutic leads for developmental disorders involving this compound.
Development of Chemical Probes to Manipulate this compound Activity
The development of specific chemical probes is crucial for acutely manipulating protein activity and dissecting their cellular roles. While the provided information does not detail specific chemical probes developed for this compound, the concept of using chemical probes to study and manipulate intermediate filament proteins is established, as seen with the use of Withaferin A derivatives as probes for vimentin. These probes can be designed to bind to specific domains of the protein, interfere with protein-protein interactions, or modulate enzymatic activity if present. Given this compound's classification as a type VI IF protein with a distinct C-terminal tail and its specific expression pattern, chemical probes could be designed to target these unique features. Such probes would enable researchers to acutely perturb this compound function in live Xenopus embryos or cultured cells, providing a powerful tool to investigate its immediate downstream effects and the pathways it regulates during neuronal development and gastrulation. This approach complements genetic methods by offering temporal control over protein activity.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound
Integrating multi-omics datasets, including genomics, transcriptomics, proteomics, and interactomics, can provide a comprehensive, systems-level view of this compound's role within the complex cellular environment. While no dedicated multi-omics study on this compound is highlighted, multi-omics approaches have been applied to study intermediate filaments in broader biological contexts and diseases frontiersin.org. These studies demonstrate the power of integrating different data types to identify IF-related genes and proteins, understand their expression patterns, and map their interactions within cellular networks. Applying multi-omics to Xenopus development, focusing on stages where this compound is highly expressed, could reveal the regulatory networks that control this compound expression, identify novel this compound interacting proteins, and uncover the signaling pathways that are influenced by this compound activity. This integrated approach can provide a holistic understanding of how this compound functions within the cellular machinery and contributes to developmental processes.
Q & A
Basic: How can researchers determine the genomic structure of the tanabin gene in non-model organisms?
Answer:
To analyze this compound’s genomic structure, use a combination of BLASTp searches against genomic databases (e.g., JGI Portal) to identify orthologs, followed by exon/intron boundary mapping via alignment of mRNA sequences with genomic DNA . For example, in Xenopus tropicalis, the this compound gene was resolved into five exons using the JGI v4.1 assembly, with the α-helical rod domain encoded by the first three exons . Key steps:
Sequence retrieval : Use a reference sequence (e.g., X. laevis this compound) for BLASTp queries.
Exon mapping : Compare mRNA and genomic sequences to identify splice sites.
Validation : Cross-check with phylogenetic conservation of intron positions in related IF proteins (e.g., nestin, synemin) .
Basic: What experimental methods are critical for characterizing this compound’s structural domains?
Answer:
Focus on domain-specific assays :
- Rod domain analysis : Use circular dichroism (CD) spectroscopy to confirm α-helical content, complemented by sequence alignment with type VI IF proteins (e.g., 51% identity between this compound and transitin rod domains) .
- C-terminal tail : Employ mass spectrometry and Edman degradation to resolve post-translational modifications, given its length (>1,400 aa) and low sequence conservation .
Advanced: How should researchers address contradictions in this compound’s classification as a type VI vs. type VII intermediate filament (IF) protein?
Answer:
This discrepancy arises from divergent sequence identity thresholds and phylogenetic clustering methods. Resolve it by:
Comparative sequence analysis : Calculate pairwise identity percentages across full-length sequences and domains (e.g., this compound shares 27.4% identity with paranemin, a type VII IF protein, but 51% with transitin, a type VI protein) .
Phylogenetic trees : Construct maximum-likelihood trees using rod domain sequences to test evolutionary placement .
Functional assays : Compare subcellular localization and interaction partners (e.g., co-immunoprecipitation with nestin) to infer functional homology .
Advanced: What statistical frameworks are suitable for analyzing evolutionary divergence in this compound’s C-terminal tail?
Answer:
The C-terminal tail’s high variability requires:
Sliding window analysis : Compute sequence identity/similarity in 100-aa windows to identify conserved motifs.
Selection pressure tests : Use PAML’s site-specific models (e.g., M8 vs. M8a) to detect positive selection in Xenopus lineages .
Structural prediction tools : Apply AlphaFold2 to model tail regions lacking homology to known structures, prioritizing disordered regions for functional assays .
Advanced: How can researchers validate hypotheses about this compound’s role in cellular mechanics without established knockout models?
Answer:
Use morpholino-based knockdown in Xenopus embryos combined with:
Live-cell imaging : Quantify cell motility in neural crest or muscle precursors.
Traction force microscopy : Measure mechanical stress in this compound-depleted cells.
Rescue experiments : Co-express wild-type and mutant this compound (e.g., rod domain deletions) to confirm domain-specific functions .
Advanced: What strategies mitigate biases in cross-species comparisons of this compound’s gene expression patterns?
Answer:
Normalization : Use housekeeping genes with stable expression (e.g., rpl8, gapdh) validated via RNA-seq in target tissues.
Single-cell RNA-seq : Resolve cell-type-specific expression in complex tissues (e.g., Xenopus epidermis vs. neural tissue).
Orthology validation : Confirm gene orthology using synteny analysis (e.g., compare X. tropicalis and X. laevis this compound loci) .
Methodological: How should researchers design experiments to reconcile low sequence identity in this compound’s tail domain with functional studies?
Answer:
Chimeric constructs : Swap tail domains between this compound and other IF proteins (e.g., nestin) and test filament assembly in vitro.
Pull-down assays : Identify tail-binding partners (e.g., kinases, cytoskeletal regulators) using proximity-dependent biotinylation (BioID).
Cryo-EM : Resolve tail domain flexibility in filament bundles, focusing on conserved motifs near the rod-tail junction .
Methodological: What quality controls ensure reproducibility in this compound purification for biophysical assays?
Answer:
Purity assessment : Use SDS-PAGE with Coomassie staining (>95% purity) and size-exclusion chromatography (SEC) to confirm monodispersity.
Stability tests : Monitor aggregation via dynamic light scattering (DLS) under varying pH/salt conditions.
Activity validation : Perform in vitro filament assembly assays, comparing polymerization kinetics with wild-type and mutant this compound .
Data Analysis: How can researchers systematically analyze contradictory data on this compound’s interaction with other IF proteins?
Answer:
Meta-analysis : Compile interaction datasets (e.g., yeast two-hybrid, co-IP) and apply Fisher’s exact test to identify statistically significant interactions.
Network modeling : Use Cytoscape to map this compound’s interactome, highlighting high-confidence nodes (e.g., nestin, vimentin).
Context-specific validation : Repeat experiments in distinct cell types (e.g., epithelial vs. mesenchymal) to assess interaction plasticity .
Data Reporting: What standards should be followed when publishing this compound-related structural data?
Answer:
Adhere to Beilstein Journal of Organic Chemistry guidelines:
Deposition : Submit atomic coordinates to the Protein Data Bank (PDB) and raw sequencing data to NCBI’s SRA.
Reproducibility : Include step-by-step protocols for gene cloning, protein purification, and microscopy in supplementary materials.
Ethics : Disclose all funding sources and avoid unverified claims about biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
